molecular formula C7H9NaO3S B3115173 Sodium p-toluenesulfinate hydrate CAS No. 207801-20-5

Sodium p-toluenesulfinate hydrate

Cat. No.: B3115173
CAS No.: 207801-20-5
M. Wt: 196.2 g/mol
InChI Key: WUHWAOGAJFMIFU-UHFFFAOYSA-M
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Description

Sodium p-toluenesulfinate hydrate is a chemical compound with the molecular formula C₇H₇NaO₂S · xH₂O. It is the sodium salt of p-toluenesulfinic acid and is commonly used in organic synthesis. This compound is known for its role as a sulfonylating agent, which makes it valuable in the preparation of various organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium p-toluenesulfinate hydrate can be synthesized through the reduction of p-toluenesulfonyl chloride. One common method involves the use of zinc and sodium carbonate in water to reduce p-toluenesulfonyl chloride, yielding this compound . Another method involves the reduction of p-toluenesulfonyl chloride by sodium sulfite in an aqueous medium .

Industrial Production Methods: In industrial settings, this compound is typically produced by the reduction of p-toluenesulfonyl chloride using sodium sulfite. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Sodium p-toluenesulfinate hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: p-Toluenesulfinic acid.

    Oxidation: p-Toluenesulfonic acid.

    Substitution: Sulfonyl derivatives.

Comparison with Similar Compounds

Uniqueness: Sodium p-toluenesulfinate hydrate is unique due to its specific reactivity as a sulfonylating agent, which makes it particularly valuable in the synthesis of organosulfur compounds. Its ability to participate in a variety of chemical reactions, including reduction, oxidation, and substitution, further enhances its versatility in organic synthesis .

Properties

IUPAC Name

sodium;4-methylbenzenesulfinate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Na.H2O/c1-6-2-4-7(5-3-6)10(8)9;;/h2-5H,1H3,(H,8,9);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHWAOGAJFMIFU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207801-20-5, 1011708-74-9
Record name Sodium p-toluenesulphinate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium 4-methylbenzene-1-sulfinate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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